(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, a hydroxy group, and a tert-butyl ester, making it a versatile intermediate in various chemical reactions and synthesis processes.
Scientific Research Applications
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
Biochemical Pathways
The compound contains a tert-butyl group, which has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . .
Pharmacokinetics
Its logP value suggests moderate lipophilicity, which could influence its distribution and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the protection of the amino group in pyrrolidine followed by selective functionalization. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by hydroxylation at the 4-position . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free conditions for the deprotection of the tert-butyl carbamate group using hydrogen chloride gas . This method is efficient and environmentally friendly, providing high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Diaminopyrrolidin-1-yl-acetyl azide: Similar in structure but contains an azide group instead of a hydroxy group.
N-Boc derivatives: Compounds with similar protecting groups but different functional groups at the 4-position.
Uniqueness
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its combination of a hydroxy group and a tert-butyl ester, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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